molecular formula C24H28N2O6 B14908194 2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid

2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid

Cat. No.: B14908194
M. Wt: 440.5 g/mol
InChI Key: BUUDZFQRYMVMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including methoxy, ethoxy, and amino groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives and substituted benzene compounds. Key steps in the synthesis may involve:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation of a suitable phenethylamine with an aldehyde.

    Introduction of Methoxy Groups: Methoxylation reactions using methanol and a suitable catalyst.

    Formation of the Butanoic Acid Moiety: This can be done through acylation reactions involving butanoic acid derivatives.

    Coupling Reactions: The final step often involves coupling the isoquinoline core with the substituted benzene derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different substituents.

    Phenethylamine Derivatives: Compounds with similar phenethylamine structures.

Uniqueness

The uniqueness of 2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and biological activities.

Properties

Molecular Formula

C24H28N2O6

Molecular Weight

440.5 g/mol

IUPAC Name

2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-4-(4-ethoxyanilino)-4-oxobutanoic acid

InChI

InChI=1S/C24H28N2O6/c1-4-32-18-7-5-17(6-8-18)26-23(27)13-16(24(28)29)11-20-19-14-22(31-3)21(30-2)12-15(19)9-10-25-20/h5-8,12,14,16H,4,9-11,13H2,1-3H3,(H,26,27)(H,28,29)

InChI Key

BUUDZFQRYMVMEN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(CC2=NCCC3=CC(=C(C=C32)OC)OC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.